5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid is a complex organic compound with a unique structure that includes a carboxylic acid group, a dimethylamino group, and a salicylic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexadienone ring: This can be achieved through a series of oxidation and cyclization reactions.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.
Coupling with salicylic acid derivative: This is typically done through esterification or amidation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadienone ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives.
Scientific Research Applications
5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl)-2-hydroxy-3-methylbenzoic acid
- 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-sulfophenyl)methyl)-2-hydroxy-3-methylbenzoic acid
Uniqueness
The uniqueness of 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
23216-52-6 |
---|---|
Molecular Formula |
C25H23NO6 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C25H23NO6/c1-13-9-16(11-19(22(13)27)24(29)30)21(15-5-7-18(8-6-15)26(3)4)17-10-14(2)23(28)20(12-17)25(31)32/h5-12,27H,1-4H3,(H,29,30)(H,31,32) |
InChI Key |
DVJAVMLTYYPMJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.